molecular formula C12H13N3O2 B2509098 7-(Morpholin-4-yl)quinazolin-4(3H)-one CAS No. 1265848-98-3

7-(Morpholin-4-yl)quinazolin-4(3H)-one

Cat. No. B2509098
CAS RN: 1265848-98-3
M. Wt: 231.255
InChI Key: NBTYLMFLZWTFJP-UHFFFAOYSA-N
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Description

“7-(Morpholin-4-yl)quinazolin-4(3H)-one” is a compound that belongs to the quinazoline class . Quinazolines are known for their wide range of biological activities, including antitumor properties .


Synthesis Analysis

The synthesis of similar quinazoline derivatives has been reported in the literature . A four-step synthesis process was used to create a number of novel 4-aminoquinazoline derivatives . The process began with the chlorination of a commercially available compound, followed by a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of “7-(Morpholin-4-yl)quinazolin-4(3H)-one” includes a total of 40 bonds, including 22 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-Chloro-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazoline”, include a molecular weight of 337.80, very slight solubility (0.41 g/L at 25 ºC), a density of 1.262±0.06 g/cm3 (at 20 ºC 760 Torr), and a melting point of 180-181 ºC .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Agrochemical Research

properties

IUPAC Name

7-morpholin-4-yl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTYLMFLZWTFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Morpholin-4-yl)quinazolin-4(3H)-one

Synthesis routes and methods I

Procedure details

20.0 g (0.122 mol) of 7-fluoro-3H-quinazolin-4-one were suspended in 80 ml of morpholine and stirred at an internal temperature of 90° C. for 16 h. Conventional work-up gave 14.1 g (Y=50%) of 7-morpholin-4-yl-3H-quinazolin-4-one (as described in Example 2.2, reaction step 1a).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

178 g (0.15 mol) of 4-(4-methoxybenzyloxy)-7-morpholin-4-ylquinazoline were dissolved in 250 ml of hydrogen chloride/dioxane (4 N) at room temperature and stirred for 3 h. Conventional work-up gave 45.0 g of 7-morpholin-4-yl-3H-quinazolin-4-one as solid.
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4.22 g (0.019 mol) of 2-amino-4-morpholin-4-ylbenzoic acid and 4.0 g (0.038 mol) of formamidine acetate were suspended in 40 ml of ethanol. The reaction mixture was subsequently stirred under reflux for 16 h. Conventional work-up gave 2.2 g (Y=50%) of 7-morpholin-4-yl-3H-quinazolin-4-one.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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